(5E)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
- The compound’s systematic name is 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide .
- It falls under the class of pyrimidine derivatives.
- The molecular formula is C₂₆H₂₄FNO₃ , and its molecular weight is approximately 417.48 g/mol .
- Unfortunately, detailed information about its history or discovery is scarce.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves multistep reactions. One possible route includes the condensation of 4-fluorobenzaldehyde with 2,5-dimethylpyrrole to form an intermediate. Subsequent cyclization with a pyrimidine-2,4,6-trione moiety yields the final product.
Reaction Conditions: Specific reaction conditions and reagents would depend on the chosen synthetic pathway.
Industrial Production: Information on large-scale industrial production methods is limited.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: These would vary based on the specific reaction. For example, oxidation might involve oxidizing agents like KMnO₄ or PCC.
Major Products: The products formed would depend on the reaction type. Detailed studies are needed to identify specific products.
Scientific Research Applications
Biology: Investigating its interactions with biological molecules (e.g., enzymes, receptors) could reveal its biological activity.
Medicine: It might serve as a lead compound for drug development, although no specific applications are well-documented.
Industry: Its use in specialty chemicals or materials remains speculative.
Mechanism of Action
- Unfortunately, there’s limited information on its mechanism of action. Further studies are necessary to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds: While direct analogs are scarce, related compounds include fluconazole and other pyrimidine derivatives
Uniqueness: Its unique structure combines a pyrimidine core with a phenyl-substituted ketone and an amide group.
Properties
Molecular Formula |
C24H20FN3O3 |
---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
(5E)-5-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C24H20FN3O3/c1-14-4-8-20(9-5-14)28-23(30)21(22(29)26-24(28)31)13-17-12-15(2)27(16(17)3)19-10-6-18(25)7-11-19/h4-13H,1-3H3,(H,26,29,31)/b21-13+ |
InChI Key |
DAOKGFQUAIBOLE-FYJGNVAPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(N(C(=C3)C)C4=CC=C(C=C4)F)C)/C(=O)NC2=O |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=C(N(C(=C3)C)C4=CC=C(C=C4)F)C)C(=O)NC2=O |
Origin of Product |
United States |
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